2,6-Dichlorotoluene-3,4,5-D3

Overview

Description

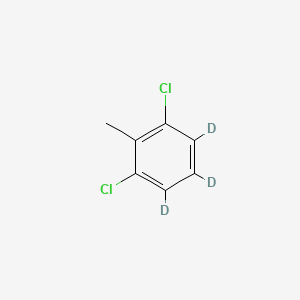

2,6-Dichlorotoluene-3,4,5-D3 is a chemical compound with the molecular formula C7H6Cl2 . It is an important organic intermediate that can be used in various fields .

Synthesis Analysis

The synthesis of 2,6-Dichlorotoluene-3,4,5-D3 can be achieved through several methods. One such method involves the Sandmeyer reaction on 2-amino-6-chlorotoluene, ring chlorination, and desulfonylation of p-toluene sulfonyl chloride . Another method involves the chlorination and dealkylation of 4-tert-butyltoluene or 3,5-di-tert-butyltoluene .Molecular Structure Analysis

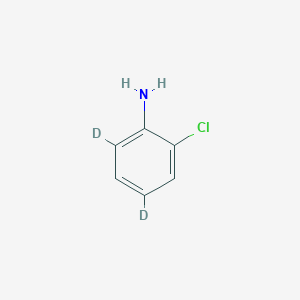

The molecular structure of 2,6-Dichlorotoluene-3,4,5-D3 is characterized by the presence of two chlorine atoms and three deuterium atoms attached to a toluene ring . The exact positions of these atoms on the ring can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

2,6-Dichlorotoluene-3,4,5-D3 is a clear liquid . It has a molecular weight of 164.043g/mol . The compound has a melting point of 2°C and a boiling point range of 196 - 203°C . It is considered a combustible liquid .Scientific Research Applications

Isotopic Abundance and Stability

2,6-Dichlorotoluene-3,4,5-D3 is a compound whose isotopic abundance and stability have been studied extensively. A notable study in this domain highlighted the significant increase in isotopic abundance ratios, such as 2H/1H, 13C/12C, 18O/16O, and 37Cl/35Cl, in biofield energy-treated dichlorophenol isomers. This increased isotopic abundance can influence bond energy, reactivity, and stability of the product, suggesting potential applications in areas where these factors are crucial, such as material sciences and chemical manufacturing processes (Trivedi et al., 2016).

Toxicological Studies and Environmental Impact

2,6-Dichlorotoluene-3,4,5-D3, as well as its isomers and related compounds, have been a subject of toxicological studies due to their widespread industrial use. For instance, 2,6-diaminotoluene, a structurally related compound, has been studied for its metabolism, disposition, and mutagenicity. Despite being mutagenic in in vitro tests, this compound has been found to be a noncarcinogen in animal models, prompting further research into its biological interactions and potential applications in industrial settings, where understanding the toxicological profiles of substances is crucial (Cunningham et al., 1989).

Analytical and Detection Techniques

The study and application of 2,6-Dichlorotoluene-3,4,5-D3 also involve the development of analytical methods and detection techniques. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D), a compound in the same family, has been measured in rat serum using high-performance liquid chromatography (HPLC), a technique that could potentially be applied or adapted for 2,6-Dichlorotoluene-3,4,5-D3 and its related compounds. This is particularly important in pharmacokinetic studies and environmental monitoring, where accurate detection and measurement are crucial (Chen et al., 2018).

Safety and Hazards

2,6-Dichlorotoluene-3,4,5-D3 is considered hazardous. It is a combustible liquid and can cause skin and eye irritation . It is advised to handle this chemical with appropriate protective equipment and to avoid formation of dust and aerosols . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name |

1,5-dichloro-2,3,4-trideuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDNTFWIHCBRK-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276127 | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichlorotoluene-3,4,5-D3 | |

CAS RN |

358731-95-0 | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)

![Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate](/img/structure/B1433842.png)

![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)

![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)